molecular formula C24H22ClN3O4S B2806004 3-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)propanamide CAS No. 895651-42-0

3-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)propanamide

货号: B2806004
CAS 编号: 895651-42-0
分子量: 483.97
InChI 键: XYBJVRRZOPAYTM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a bicyclic thieno[3,2-d]pyrimidin-2,4-dione core substituted at position 1 with a 4-chlorobenzyl group and at position 3 with a propanamide side chain linked to a 4-methoxybenzyl moiety. The chlorine atom (electron-withdrawing) and methoxy group (electron-donating) on the benzyl substituents likely influence its electronic properties, solubility, and biological interactions.

属性

CAS 编号

895651-42-0

分子式

C24H22ClN3O4S

分子量

483.97

IUPAC 名称

3-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C24H22ClN3O4S/c1-32-19-8-4-16(5-9-19)14-26-21(29)10-12-27-23(30)22-20(11-13-33-22)28(24(27)31)15-17-2-6-18(25)7-3-17/h2-9,11,13H,10,12,14-15H2,1H3,(H,26,29)

InChI 键

XYBJVRRZOPAYTM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)Cl

溶解度

not available

产品来源

United States

生物活性

3-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)propanamide is a compound belonging to the thieno[3,2-d]pyrimidine class. This compound features a complex structure that includes various functional groups, which contribute to its potential biological activities. Understanding its biological activity is essential for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C24H22ClN3O4SC_{24}H_{22}ClN_{3}O_{4}S, with a molecular weight of approximately 483.97 g/mol. The structure includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC24H22ClN3O4S
Molecular Weight483.97 g/mol
IUPAC Name3-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide
CAS Number895651-42-0

Biological Activity Overview

Preliminary studies indicate that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant biological activities, including:

  • Anticancer Activity : Similar compounds have shown effectiveness against various cancer cell lines.
  • Antimicrobial Properties : Compounds in this class have demonstrated activity against bacterial and fungal strains.
  • Cytotoxic Effects : Some derivatives exhibit cytotoxicity against human malignant cell lines.

Anticancer Activity

Research has highlighted the potential of thieno[3,2-d]pyrimidine derivatives in cancer treatment. For instance, a study evaluated the cytotoxic effects of several derivatives against human breast cancer cell lines (MCF-7). The results indicated that certain modifications to the thieno[3,2-d]pyrimidine structure could enhance cytotoxicity:

Compound NameCell LineIC50 (µM)
Compound AMCF-76.2
Compound BT47D43.4
Compound CMCF-727.3

These findings suggest that structural modifications can significantly influence the anticancer activity of thieno[3,2-d]pyrimidine derivatives.

Antimicrobial Activity

A separate study focused on the antimicrobial efficacy of thieno derivatives against various pathogens. The synthesized compounds were tested against standard bacterial strains and showed moderate activity compared to established antibiotics:

Compound NameBacterial StrainActivity Level
Thieno Derivative AE. coliModerate
Thieno Derivative BS. aureusModerate

This data emphasizes the potential of these compounds as antimicrobial agents.

The biological activity of 3-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)propanamide may be attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in cellular processes. The presence of functional groups like chlorobenzyl and methoxybenzyl may enhance its binding affinity and selectivity towards these targets.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on core scaffolds and substituents. Below is a comparative analysis with a pyrimidine-based compound from , highlighting key differences:

Parameter Target Compound N-[2-(Cyclohexylamino)-2-oxo-1-phenylethyl]-N-[4-(6-methoxypyrimidin-4-yl)benzyl]propionamide (8b)
Core Structure Thieno[3,2-d]pyrimidin-2,4-dione (fused thiophene + pyrimidine) Pyrimidine (monocyclic)
Key Substituents 4-Chlorobenzyl, 4-methoxybenzyl-propanamide 6-Methoxypyrimidinyl, cyclohexylamino, phenyl
Molecular Weight ~482.57 g/mol (calculated) 487.27 g/mol (HRMS)
Synthetic Yield Not reported in evidence 82% (efficient Suzuki coupling)
1H-NMR Peaks Not provided 8.76 ppm (aromatic H), 7.78 ppm (d, J = 8.2 Hz), 3.97 ppm (methoxy)
Bioactivity Implications Thienopyrimidine cores enhance hydrophobic binding; chloro group may improve potency Methoxy-pyrimidine and phenyl groups may favor solubility and moderate receptor affinity

Key Observations:

Core Scaffold: The thienopyrimidine core in the target compound provides a rigid, planar structure compared to the monocyclic pyrimidine in 8b. This rigidity may enhance binding to hydrophobic pockets in biological targets .

The 4-methoxybenzyl group in the target vs. the 6-methoxypyrimidinyl group in 8b suggests divergent solubility profiles; methoxybenzyl may improve membrane permeability .

Synthetic Efficiency: The 82% yield of 8b highlights the efficacy of palladium-catalyzed cross-coupling (Suzuki reaction). Similar methods may apply to the target compound, though steric hindrance from the thienopyrimidine core could reduce efficiency.

Research Findings and Limitations

  • Spectroscopic Characterization : Both compounds rely on NMR (1H, 13C) for structural validation. For example, 8b exhibits distinct methoxy signals at 3.97 ppm, while the target’s 4-methoxybenzyl group would likely show similar deshielded protons .
  • SAR Insights : Chlorine substituents (as in the target) are often associated with increased metabolic stability but may reduce aqueous solubility. In contrast, methoxy groups (common in both compounds) balance lipophilicity and solubility .
  • Data Gaps : Specific bioactivity data (e.g., IC50, pharmacokinetics) for the target compound are absent in the provided evidence, limiting direct functional comparisons.

常见问题

Q. What are the key considerations for optimizing the synthesis of 3-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)propanamide to achieve high purity and yield?

  • Methodological Answer : Synthesis optimization requires careful selection of reaction conditions:
  • Solvent systems : Dichloromethane (DCM) or dimethylformamide (DMF) are commonly used for solubility and reactivity balance .
  • Catalysts : Amine bases (e.g., triethylamine) or transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency .
  • Temperature control : Reactions often proceed at 60–80°C to avoid side-product formation .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization improves purity .
    Validation : Monitor intermediates via TLC and confirm final product purity with HPLC (>95%) and NMR spectroscopy .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound post-synthesis?

  • Methodological Answer : A multi-technique approach is critical:
  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for thienopyrimidine core) and methoxy/chlorobenzyl groups (δ 3.8–4.5 ppm) .
  • LC-MS : Confirm molecular weight ([M+H]+ expected at ~500–550 Da) and detect impurities .
  • HPLC : Quantify purity using a C18 column (gradient: acetonitrile/water with 0.1% formic acid) .

Q. How should researchers design initial biological activity screening for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or inflammatory mediators (COX-2) due to the thienopyrimidine scaffold’s known activity .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Dose-response curves : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic protocols for this compound, particularly regarding catalyst selection and solvent systems?

  • Methodological Answer : Systematic variation studies are recommended:
  • Design of Experiments (DoE) : Use factorial design to test solvent-catalyst combinations (e.g., DCM vs. DMF with/without Pd/C) .
  • Yield vs. purity trade-offs : Compare isolated yields (gravimetric analysis) and purity (HPLC) across conditions .
  • Mechanistic insights : Employ density functional theory (DFT) to model reaction pathways and identify rate-limiting steps .

Q. What methodological approaches are recommended for analyzing this compound’s interaction with biological targets like enzymes or receptors?

  • Methodological Answer : Use biophysical and computational tools:
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to immobilized targets (e.g., EGFR) .
  • Molecular docking : Simulate binding poses with AutoDock Vina (PDB ID: 1M17 for kinase domains) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Q. How can stability studies under varying pH and temperature conditions inform formulation strategies for this compound?

  • Methodological Answer : Conduct accelerated degradation studies:
  • pH stability : Incubate at pH 2–9 (37°C, 24–72 hrs) and monitor degradation via HPLC .
  • Thermal stability : Heat at 40–60°C and analyze by DSC/TGA for phase transitions .
    Key finding : Methoxybenzyl groups may hydrolyze under acidic conditions, necessitating enteric coating for oral delivery .

Comparative and Mechanistic Questions

Q. What are the critical differences in bioactivity between this compound and its structural analogs (e.g., chloro vs. methoxy substitutions)?

  • Methodological Answer : Perform SAR studies using analogs:
  • Analog synthesis : Replace 4-chlorobenzyl with 4-fluorobenzyl or 4-methoxybenzyl groups .
  • Bioactivity comparison : Test in parallel assays (e.g., IC50 values against COX-2) .
    Example : Chloro-substituted analogs show 2–3x higher cytotoxicity than methoxy derivatives in MCF-7 cells .

Q. How can researchers address discrepancies in reported biological activity data across studies?

  • Methodological Answer : Standardize protocols and validate assays:
  • Cell line authentication : Use STR profiling to confirm identity .
  • Compound solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation .
  • Data normalization : Report activities relative to internal controls (e.g., % inhibition vs. vehicle) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。